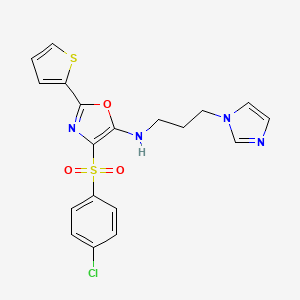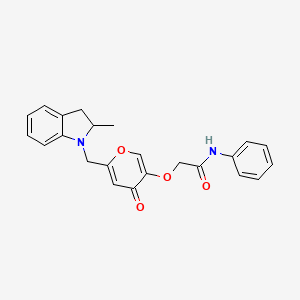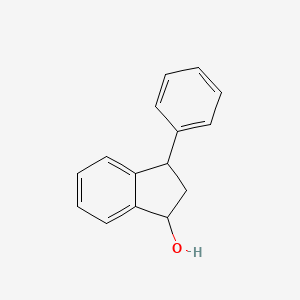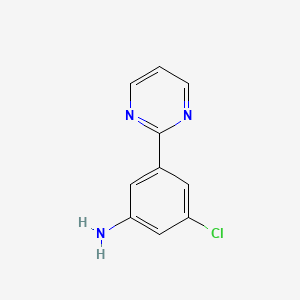![molecular formula C22H23N5O2 B2551443 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034532-62-0](/img/structure/B2551443.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components, such as pyrrolopyridine and pyrazole rings, which are common in pharmaceutical agents due to their diverse pharmacological properties. The molecule also includes various functional groups like carboxamide, which can contribute to its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. For instance, the synthesis of N-tetrazolylpyridinecarboxamides, which share some structural similarities with the compound of interest, requires the presence of an acidic functionality at a specific position on the pyridine nucleus . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and bioassaying them against various fungi . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of a pyrazolo[3,4-b]pyridine derivative was elucidated using microwave irradiation, revealing the planarity of the pyrazolo[3,4-b]pyridine system and the displacement of certain atoms from this plane . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its biological activity.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide and the formation of an imidazo[4,5-b]pyridine derivative from a reaction with 2,3-diaminopyridine have been reported . These studies provide insights into the types of chemical reactions that the compound may undergo, which is important for its potential use in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of various substituents and functional groups can affect properties like solubility, melting point, and reactivity. While the specific properties of the compound are not detailed in the provided papers, the studies on related compounds can give an indication of what to expect. For example, the antibacterial, anti-inflammatory, and antioxidant activities of pyrazole-carboxamide chalcone hybrids have been evaluated, suggesting that the compound may also exhibit similar properties .
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Researchers have developed a range of novel compounds including pyrazolopyrimidines and related derivatives, demonstrating a keen interest in exploiting these molecules' structural complexity for potential bioactive properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase agents, highlighting the compounds' therapeutic potential (Rahmouni et al., 2016). Similarly, the creation of thio- and furan-fused heterocycles introduces a new class of compounds with promising applications in medicinal chemistry (Ergun et al., 2014).
Antimicrobial and Antitumor Activities
The investigation into thiazole-aminopiperidine hybrid analogues has unveiled novel Mycobacterium tuberculosis GyrB inhibitors, indicating these compounds' significant role in combating bacterial infections (Jeankumar et al., 2013). Moreover, the development of multi-functional colorimetric chemosensors for naked eye recognition of various metal ions showcases the versatility of these compounds beyond pharmaceutical applications (Aysha et al., 2021).
Novel Heterocyclic Compounds
The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moiety and related compounds further demonstrates the broad interest in leveraging the structural attributes of these compounds for potential pharmacological activities (Kumar & Mashelker, 2007).
Chemical Sensing and Pharmacological Potential
Additionally, compounds such as "N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" have been explored for their chemical sensing capabilities and potential pharmacological activity, indicating their multifaceted utility in scientific research (Yamamoto et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-25-12-9-17-10-13-26(22(29)20(17)25)14-11-23-21(28)19-15-24-27(16(19)2)18-7-5-4-6-8-18/h4-10,12-13,15H,3,11,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRTWQDBEHGCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)


